molecular formula C8H7NO2 B2639173 5H-Pyrano[4,3-B]pyridin-8(7H)-one CAS No. 1260672-28-3

5H-Pyrano[4,3-B]pyridin-8(7H)-one

Cat. No.: B2639173
CAS No.: 1260672-28-3
M. Wt: 149.149
InChI Key: SQCJHRGTPQJSRE-UHFFFAOYSA-N
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Description

5H-Pyrano[4,3-B]pyridin-8(7H)-one is a heterocyclic compound that features a fused pyrano and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrano[4,3-B]pyridin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylate with hydrazine hydrate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrano[4,3-B]pyridin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine hydrate, phenyl chloroformate, and various amines . Reaction conditions typically involve the use of solvents such as ethanol, and reactions are often carried out under reflux conditions to ensure complete conversion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl chloroformate can yield N-phenoxycarbonyl derivatives, while reactions with primary and secondary amines can lead to the formation of fused pyrimidines .

Scientific Research Applications

5H-Pyrano[4,3-B]pyridin-8(7H)-one has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrano[4,3-B]pyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is thought to result from the inhibition of bacterial cell wall synthesis. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with various enzymes and receptors is a key area of research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-Pyrano[4,3-B]pyridin-8(7H)-one include:

Uniqueness

What sets this compound apart is its specific ring fusion and the presence of both pyrano and pyridine rings, which confer unique electronic properties and reactivity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

5H-pyrano[4,3-b]pyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-5-11-4-6-2-1-3-9-8(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCJHRGTPQJSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)CO1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-28-3
Record name 5H,7H,8H-pyrano[4,3-b]pyridin-8-one
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